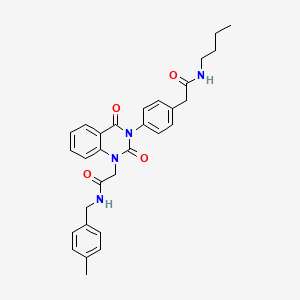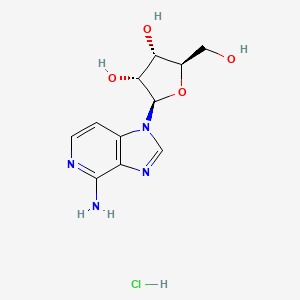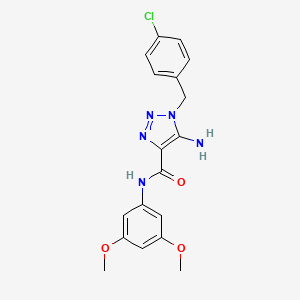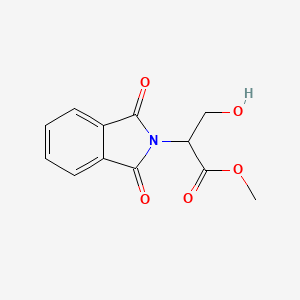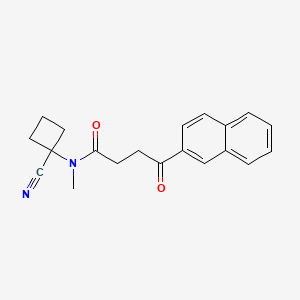
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide, also known as JNJ-5207852, is a small-molecule antagonist of the human histamine H3 receptor. It was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2003. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide is a selective antagonist of the human histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of neurotransmitter release, and its activation inhibits the release of several neurotransmitters, including histamine, dopamine, and acetylcholine. By blocking the H3 receptor, N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide increases the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been shown to have several biochemical and physiological effects in animal models. It increases the release of histamine, dopamine, and acetylcholine in the brain, leading to improved cognitive function and memory. It also decreases the release of the stress hormone cortisol, which may contribute to its anxiolytic effects. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been found to increase the release of the appetite-suppressing hormone leptin, which may explain its effects on food intake and body weight.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has several advantages for lab experiments. It is readily available for research purposes and has been extensively studied for its potential therapeutic applications. It has a well-defined mechanism of action and has been shown to have consistent effects across different animal models. However, N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide also has some limitations. It has poor solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, its effects may vary depending on the animal model and the dose used.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide. One area of interest is its potential therapeutic applications in other diseases, such as Parkinson's disease and attention deficit hyperactivity disorder. Another area of interest is its potential use as a tool for studying the role of the histamine H3 receptor in various physiological processes. Finally, there is a need for further optimization of the synthesis and formulation of N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide to improve its bioavailability and efficacy.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutyl ring, and the coupling of the naphthalenyl and amide groups. The final product is obtained through a purification process using column chromatography. The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been optimized for large-scale production and is readily available for research purposes.
科学研究应用
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In schizophrenia, N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been found to reduce the negative symptoms of the disease, such as social withdrawal and apathy. In obesity, N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been shown to decrease food intake and body weight in animal models.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-naphthalen-2-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-22(20(14-21)11-4-12-20)19(24)10-9-18(23)17-8-7-15-5-2-3-6-16(15)13-17/h2-3,5-8,13H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIALPNAPMBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)



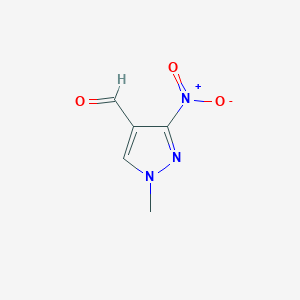
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)
